![molecular formula C10H9FO3 B2515168 2-(5-Fluoro-2,3-dihydro-1-benzofuran-2-yl)acetic acid CAS No. 1529280-40-7](/img/structure/B2515168.png)
2-(5-Fluoro-2,3-dihydro-1-benzofuran-2-yl)acetic acid
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Overview
Description
2-(5-Fluoro-2,3-dihydro-1-benzofuran-2-yl)acetic acid is a benzofuran derivative . Benzofuran compounds are ubiquitous in nature and have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . This compound has a molecular weight of 196.18 .
Synthesis Analysis
Benzofuran compounds have attracted the attention of chemical and pharmaceutical researchers worldwide due to their biological activities and potential applications . Novel methods for constructing benzofuran rings have been discovered in recent years . For instance, a complex benzofuran derivative is constructed by a unique free radical cyclization cascade . Another benzofuran ring is constructed by proton quantum tunneling .Molecular Structure Analysis
The molecular formula of 2-(5-Fluoro-2,3-dihydro-1-benzofuran-2-yl)acetic acid is C10H9FO3 . The structure includes a benzofuran ring, which is a basic structural unit of various biologically active natural medicines and synthetic chemical raw materials .Chemical Reactions Analysis
The chemical reactions of benzofuran derivatives can vary depending on the substituents on the benzofuran ring . For instance, the phenyl ketone without a substituent on the benzene ring showed relatively weak cytotoxicity, while its derivatives, which have a methoxy group at the ortho position, were moderately active as an anti-tumor agent .Scientific Research Applications
Antiviral Activity
Indole derivatives, which share a similar structure to the compound , have been found to possess antiviral activity . For example, 4-Alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide derivatives of indole were prepared and investigated in vitro for antiviral activity in a broad range of ribonucleic acid (RNA) and deoxyribonucleic acid (DNA) viruses .
Anti-inflammatory Activity
Indole derivatives have also been found to possess anti-inflammatory activity . The indole nucleus has been found in many important synthetic drug molecules, which bind with high affinity to multiple receptors helpful in developing new useful derivatives .
Anticancer Activity
Some substituted benzofurans have shown significant cell growth inhibitory effects in different types of cancer cells . This suggests that benzofuran derivatives, including potentially “2-(5-Fluoro-2,3-dihydro-1-benzofuran-2-yl)acetic acid”, could have applications in cancer treatment .
Antioxidant Activity
Indole derivatives have been found to possess antioxidant activity . This could potentially be applied in the treatment of diseases caused by oxidative stress .
Antimicrobial Activity
Benzofuran and its derivatives have been found to be suitable structures for developing antimicrobial agents . They exist widely in natural products and unnatural compounds with a wide range of biological and pharmacological applications .
Modulation of Cytokine Responses
2-Indolinone derivatives, which share a similar structure to the compound , have been found to modulate cytokine responses . This suggests potential applications in the treatment of inflammatory diseases .
Mechanism of Action
Target of Action
Benzofuran derivatives, which this compound is a part of, have been found to interact with multiple receptors . They have shown significant biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Mode of Action
Benzofuran derivatives have been found to exhibit potent antibacterial activity when the substituent on the 4-position contained halogens or hydroxyl groups .
Biochemical Pathways
Benzofuran derivatives have been found to have diverse biological activities, indicating that they likely interact with multiple biochemical pathways .
Result of Action
Some substituted benzofurans have been found to have dramatic anticancer activities .
Action Environment
The broad range of clinical uses of benzofuran derivatives indicates that they likely have diverse pharmacological activities and potential applications as drugs .
properties
IUPAC Name |
2-(5-fluoro-2,3-dihydro-1-benzofuran-2-yl)acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FO3/c11-7-1-2-9-6(3-7)4-8(14-9)5-10(12)13/h1-3,8H,4-5H2,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTDNCCIJSZFDJR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=C1C=C(C=C2)F)CC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9FO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-Fluoro-2,3-dihydro-1-benzofuran-2-yl)acetic acid |
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